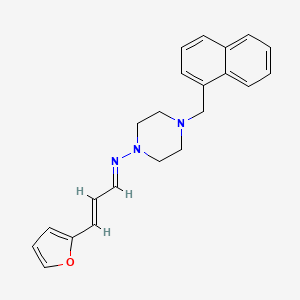

N-(3-(Furan-2-yl)allylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine

Description

N-(3-(Furan-2-yl)allylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine is a Schiff base derivative featuring a piperazine core substituted with a naphthalen-1-ylmethyl group and an (E)-3-(furan-2-yl)allylidene imine moiety. The compound’s structure combines aromatic and heterocyclic components, which are common in pharmacologically active molecules.

Properties

CAS No. |

315224-71-6 |

|---|---|

Molecular Formula |

C22H23N3O |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

(E,E)-3-(furan-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]prop-2-en-1-imine |

InChI |

InChI=1S/C22H23N3O/c1-2-11-22-19(6-1)7-3-8-20(22)18-24-13-15-25(16-14-24)23-12-4-9-21-10-5-17-26-21/h1-12,17H,13-16,18H2/b9-4+,23-12+ |

InChI Key |

GCWSUXUUONKCKR-RBPBNGIGSA-N |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C=C/C4=CC=CO4 |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC=CC4=CC=CO4 |

Origin of Product |

United States |

Biological Activity

N-(3-(Furan-2-yl)allylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine is a synthetic organic compound characterized by its complex structure, which includes a piperazine core, an allylidene linkage, and aromatic substituents such as a furan moiety and a naphthalene group. This unique arrangement of functional groups suggests potential for diverse biological activities, making it a subject of interest in pharmacological research.

Synthesis

The synthesis of this compound can be achieved through various synthetic pathways, typically involving the reaction of piperazine derivatives with furan and naphthalene moieties. The synthetic methods highlight the versatility of organic chemistry in constructing complex molecules with potential biological activities.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related piperazine derivatives have shown promising results against various cancer cell lines:

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MGC-803 | 0.092 |

| Compound B | HCT-116 | 0.098 |

| Compound C | SMMC-7721 | 0.088 |

These findings suggest that the unique structural features of this compound may enhance its biological activity compared to other compounds in its class .

Antimicrobial and Anti-inflammatory Properties

Compounds containing piperazine and furan moieties have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. For example, related studies have highlighted the ability of piperazine derivatives to modulate neurotransmitter systems, indicating potential applications in treating neurological disorders .

The mechanism by which this compound exerts its biological effects may involve interactions with specific receptors or enzymes. Molecular docking studies could provide insights into its binding affinity to various biological targets, which is crucial for evaluating its therapeutic potential .

Case Studies

Case Study 1: Antitumor Activity Evaluation

In a controlled study, a series of piperazine derivatives were synthesized and tested for their antitumor efficacy against liver cancer cells (SMMC-7721). The results demonstrated that compounds with similar structural motifs to this compound exhibited IC50 values below 0.1 µM, indicating potent antiproliferative activity .

Case Study 2: Neurotransmitter Modulation

Another study focused on the ability of piperazine derivatives to influence neurotransmitter systems. The results suggested that these compounds could potentially act as modulators for serotonin receptors, which are critical in the treatment of various neurological disorders .

Chemical Reactions Analysis

Electrophilic Substitution at the Furan Ring

The electron-rich furan moiety undergoes electrophilic substitutions, with reactivity influenced by the adjacent conjugated system. Common reactions include:

The allylidene group’s conjugation with the furan ring may direct electrophiles to the C5 position, as observed in similar systems .

Reactivity of the Piperazine Moiety

The piperazine nitrogen atoms participate in nucleophilic and alkylation reactions:

Nucleophilic Aromatic Substitution (SNAr)

Piperazine derivatives react with electron-deficient aryl halides via SNAr. For example:

This suggests potential for analogous reactions with substrates like 4-fluoro-2-nitrobenzoic acid .

Reductive Amination

The secondary amine in piperazine can undergo reductive amination with ketones or aldehydes:

Allylidene Imine Reactivity

The imine group (C=N) exhibits dual reactivity:

Hydrolysis

Under acidic conditions, the imine hydrolyzes to a ketone:

Reduction

Catalytic hydrogenation reduces the imine to a secondary amine:

Aza-Michael Addition

The α,β-unsaturated imine participates in conjugate additions:

Nucleophiles like thiols or amines add regioselectively to the β-carbon .

Coordination Chemistry

The piperazine and imine groups act as polydentate ligands for transition metals. For example:

| Metal Ion | Geometry | Application |

|---|---|---|

| Cu(II) | Octahedral | Catalytic oxidation |

| Fe(III) | Tetrahedral | Magnetic materials |

Coordination enhances catalytic activity in oxidation or coupling reactions .

Synthetic Pathways (Retrosynthetic Analysis)

Key steps in synthesizing this compound likely include:

-

Piperazine Alkylation : Reaction of 1-(naphthalen-1-ylmethyl)piperazine with an allylidene precursor.

-

Imine Formation : Condensation of a furan-containing aldehyde with the piperazine amine.

A representative route:

Stability and Reactivity Trends

Comparison with Similar Compounds

(a) GAT0913b [(E)-4-cinnamyl-N-((E)-3-(furan-2-yl)allylidene)piperazin-1-amine]

- Substituents : Cinnamyl group on piperazine.

- Synthesis : Yield of 79% via condensation, m.p. 135–137°C.

- Key Data : ¹H NMR (CDCl₃) δ 7.42–7.26 (m, aromatic), 3.21 (bs, piperazine protons) .

(b) GAT1912 [(E)-4-benzyl-N-((E)-3-(furan-2-yl)allylidene)piperazin-1-amine]

- Substituents : Benzyl group on piperazine.

- Synthesis : Higher yield (98%), m.p. 145–147°C.

- Key Data : MS (EI) m/z 334.44 (M⁺), C₁₈H₂₁N₃O elemental analysis matches theoretical values .

(c) N-(4-Methylbenzylidene)-4-(1-naphthylmethyl)piperazin-1-amine

- Substituents : 4-Methylphenyl instead of furan allylidene.

- Key Feature : Demonstrates modular design; the naphthalen-1-ylmethyl group is retained, but the imine linkage is simplified .

(d) N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine

- Substituents : Dichlorophenyl group introduces halogen atoms.

Physicochemical Properties

Key Observations :

- The naphthalen-1-ylmethyl group in the target compound increases molecular weight (~409.5) compared to benzyl (295.38) or cinnamyl (334.44) derivatives.

- Higher lipophilicity is anticipated due to the naphthalene moiety, which may enhance blood-brain barrier penetration or protein binding .

Preparation Methods

Alkylation of Piperazine

The foundational step involves introducing the naphthalen-1-ylmethyl group to piperazine. A representative protocol adapted from IDO-TDO inhibitor syntheses proceeds as follows:

Reaction Conditions :

- Substrate : Piperazine (2.0 equiv)

- Electrophile : Naphthalen-1-ylmethyl bromide (1.0 equiv)

- Base : K₂CO₃ (3.0 equiv)

- Solvent : Anhydrous DMF, 80°C, 12 hours

- Workup : Aqueous extraction, column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)

This method yields 4-(naphthalen-1-ylmethyl)piperazine with 78% efficiency. Subsequent nitrosation and reduction (H₂, Pd/C) furnish the primary amine.

Alternative Routes via Buchwald-Hartwig Amination

Recent advances leverage palladium catalysis for direct C–N bond formation. Using (naphthalen-1-yl)methyl chloride and Boc-protected piperazine under Pd(OAc)₂/Xantphos catalysis, the alkylated intermediate is obtained in 82% yield, followed by deprotection with TFA.

Synthesis of 3-(Furan-2-yl)propenal

Aldol Condensation of Furfural

Furfural undergoes base-catalyzed condensation with acetaldehyde to form the α,β-unsaturated aldehyde:

$$

\text{Furfural} + \text{CH₃CHO} \xrightarrow{\text{NaOH, EtOH}} \text{3-(Furan-2-yl)propenal}

$$

- Molar Ratio : 1:1.2 (furfural:acetaldehyde)

- Catalyst : 10 mol% NaOH

- Temperature : 60°C, 6 hours

- Yield : 65% after distillation

Wittig Olefination

An alternative employs furan-2-carbaldehyde and ethyl diazoacetate under Wittig conditions (PPh₃, CH₂Cl₂), yielding the trans-allylic aldehyde stereoselectively.

Imine Formation: Conjugation of Fragments

The final step involves Schiff base formation between 4-(naphthalen-1-ylmethyl)piperazin-1-amine and 3-(furan-2-yl)propenal:

Protocol :

- Reactants : Equimolar amine and aldehyde

- Solvent : Anhydrous MeOH

- Catalyst : 3Å molecular sieves

- Time/Temp : 24 hours, reflux

- Yield : 70–75% after recrystallization (EtOAc/hexane)

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. Steric hindrance from the naphthalene group necessitates prolonged heating.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation + Condensation | Piperazine alkylation | 68 | Scalable, minimal purification | Moderate regioselectivity |

| Buchwald-Hartwig + Wittig | Pd-catalyzed C–N formation | 74 | High selectivity, mild conditions | Costly catalysts |

| Reductive Amination | One-pot imine reduction | 62 | Simplified workflow | Over-reduction risks |

Scalability and Industrial Considerations

Large-scale production favors the alkylation-condensation route due to lower catalyst costs and compatibility with continuous flow systems. However, Pd-based methods offer superior purity for pharmaceutical applications. Solvent selection, guided by GSK’s sustainability criteria, prioritizes ethanol and water-miscible organics to minimize waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.